
HPLC Methods for Flavoxate HCl Quantification:
An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flavoxate

CAS No.: 3717-88-2

Cat. No.: S528057

Get Quote

Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the

treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key

technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes

the parameters from several robust and validated methods.

Table 1: Summary of Developed HPLC Methods for Flavoxate HCl

Method
Parameter

Method 1: Bulk &
Formulation Analysis
[1]

Method 2: Stability-
Indicating Assay [2]

Method 3: Simultaneous
Assay with Moxifloxacin [3]

Application Quantification in bulk &
tablets

Stability-indicating;
degradation kinetics

Simultaneous estimation with
Moxifloxacin

Column Eclipse C18 (150 mm ×
4.6 mm, 5 µm)

LiChrospher 100 C18
(250 mm × 4 mm, 5

µm)

Agilent Zorbax SB-C18 (150 mm
× 4.6 mm, 5 µm)

Mobile Phase Acetonitrile : 0.1%

Formic acid (75:25, v/v)

Methanol : Water

(50:50, v/v)

Phosphate Buffer (50mM, pH 5)

: Methanol : Acetonitrile
(50:20:30, v/v)

Flow Rate 0.8 mL/min 0.8 mL/min 1.2 mL/min
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Method
Parameter

Method 1: Bulk &
Formulation Analysis
[1]

Method 2: Stability-
Indicating Assay [2]

Method 3: Simultaneous
Assay with Moxifloxacin [3]

Detection
Wavelength

218 nm 315 nm 299 nm (Moxifloxacin), 250 nm
(Flavoxate/IS)

Injection
Volume

20 µL 20 µL 20 µL

Internal
Standard

Ibuprofen Not used Valsartan

Linearity
Range

1 – 250 µg/mL 1 – 300 µg/mL 2 – 200 µg/mL (Flavoxate)

Retention
Time

1.44 min (Flavoxate) 2.92 min (Flavoxate) Not explicitly stated

| Key Validation Results | Recovery: 97.4-101.3% LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Recovery: 99.46%

Robustness: Validated | Validated as per ICH guidelines |

The following workflow outlines the general process for method development and sample analysis based on

the protocols above:
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Start HPLC Method Development

Select C18 Column
(150-250 mm length, 5 µm)

Prepare Mobile Phase

Acetonitrile : 0.1% Formic Acid (75:25)

Option A

Methanol : Water (50:50)

Option B

Buffer : Methanol : Acetonitrile

Option C

Set UV Detection
(between 218-315 nm)

Prepare Standard & Sample Solutions

Run HPLC System

Analyze Data & Calculate Results

Click to download full resolution via product page

Detailed Standard Operating Procedure (SOP)
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This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to

other approaches where applicable.

Scope

This procedure applies to the identification and quantification of Flavoxate HCl in bulk drug substance and

solid dosage forms using Reverse-Phase HPLC with UV detection.

Materials and Equipment

HPLC System: Agilent 1200 series or equivalent, with a diode array detector (DAD) or variable
wavelength detector.

Column: Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm) [1]. Alternatively, a LiChrospher 100 C18
column (250 mm × 4 mm, 5 µm) can be used for the stability-indicating method [2].

Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (Milli-Q or
equivalent).

Standards: Flavoxate HCl reference standard (purity ≥99%), Ibuprofen for internal standard (if
applicable) [1].

Chromatographic Conditions

Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (75:25, v/v). Degas by sonication for 10
minutes before use [1].

Flow Rate: 0.8 mL/min [1] [2].
Column Temperature: Ambient.

Detection Wavelength: 218 nm [1].
Injection Volume: 20 µL.

Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Flavoxate HCl reference
standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1] [2].

Internal Standard Solution (Ibuprofen, 1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10
mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].
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Calibration Standards: Transfer appropriate aliquots of the standard stock solution (e.g., 0.1, 1, 5,

10, 15 mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to
each flask. Dilute to volume with the mobile phase to obtain concentrations ranging from 1 to 250

µg/mL of Flavoxate HCl [1].
Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder

equivalent to about 10 mg of Flavoxate HCl into a 10 mL volumetric flask. Add about 8 mL of mobile
phase, sonicate for 10 minutes to extract the drug, and dilute to volume. Filter the solution through a

0.45 µm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a
concentration within the linear range of the calibration curve [1].

System Suitability Test

Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 µg/mL) in

replicate (n=5). The system is suitable if:

The %RSD of the peak area for Flavoxate HCl is ≤2.0%.
The tailing factor for the Flavoxate peak is ≤1.5.

The number of theoretical plates is >2000 [1].

Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is

achieved.
Inject the mobile phase as a blank.

Sequentially inject each calibration standard in triplicate.
Inject the sample preparations (in duplicate or triplicate).

Record the chromatograms and measure the peak areas (or peak area ratios if using an internal
standard).

Method Validation Protocol

The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are

summarized below.

Table 2: Method Validation Parameters and Results
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Validation
Parameter

Protocol Description
Acceptance Criteria / Typical
Results

Specificity Confirm no interference from excipients or

degradation products at the analyte
retention time [2].

The method should be specific, as

demonstrated by forced degradation
studies [2].

Linearity Analyze at least 6 concentrations of
Flavoxate HCl across the range (e.g., 1-

250 µg/mL) [1].

Correlation coefficient (r²) ≥0.999. The
intercept is not statistically different

from zero [1].

Accuracy
(Recovery)

Analyze samples spiked with known

amounts of standard at three levels (e.g.,
50%, 100%, 150%).

Mean recovery between 98.0% and
102.0% [1].

| Precision | Repeatability: Analyze 6 replicates of a single sample batch. Intermediate Precision: Perform

analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision

should be ≤2.0% [1]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and

10:1 for LOQ [1]. | LOD: 0.23 µg/mL; LOQ: 0.69 µg/mL (for a specific method) [1]. | | Robustness |

Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and

wavelength (±1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain

within limits [1]. |

Application Notes for Researchers

For Stability Studies: The stability-indicating method [2] is essential for forced degradation studies

to establish the inherent stability of the drug substance and for analyzing stability samples. It has
been proven effective under acid, base, oxidative, thermal, and photolytic stress conditions.

For Combination Formulations: If analyzing Flavoxate HCl in combination with other drugs like
Moxifloxacin [3] or Ofloxacin [4], the simultaneous assay methods are more appropriate. These

require careful selection of wavelength and mobile phase to ensure baseline separation of all active
components.

For Metabolite Analysis: Note that Flavoxate is rapidly metabolized to 3-Methylflavone-8-Carboxylic
Acid (MFA). Separate, specific HPLC methods have been developed for quantifying MFA in biological

fluids like plasma and urine for pharmacokinetic and bioequivalence studies [5] [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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